molecular formula C22H28N8O B15118118 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B15118118
M. Wt: 420.5 g/mol
InChI Key: QWHZIDNXQWYTKJ-UHFFFAOYSA-N
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Description

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features multiple fused ring systems, including imidazo[1,2-b]pyridazine and pyrazolo[3,4-d]pyrimidine, which contribute to its unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves several key steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine include other imidazo[1,2-b]pyridazine and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activities. The uniqueness of this compound lies in its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H28N8O

Molecular Weight

420.5 g/mol

IUPAC Name

4-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H28N8O/c1-22(2,3)17-12-30-18(26-17)5-6-19(27-30)31-13-15-7-9-29(10-8-15)21-16-11-25-28(4)20(16)23-14-24-21/h5-6,11-12,14-15H,7-10,13H2,1-4H3

InChI Key

QWHZIDNXQWYTKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=NN5C

Origin of Product

United States

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